4-(Aminomethyl)naphthalen-1-amine
Description
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-(aminomethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H12N2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7,12-13H2 |
InChI Key |
JDPPAHJVFIFQHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Electron-Donating vs.
- Bifunctionality: The dual amine groups may enable chelation or polymerization, distinguishing it from mono-functional analogs like 4,5-dimethylnaphthalen-1-amine .
Preparation Methods
Chloromethylation of Naphthalene
Naphthalene reacts with formaldehyde and hydrochloric acid under Friedel-Crafts conditions to yield 1-chloromethylnaphthalene. While this reaction predominantly targets the α-position (C1), directing groups or modified conditions could favor chloromethylation at C4. For example, introducing electron-donating substituents at C1 may redirect electrophilic attack to C4.
Amination with Hexamethylenetetramine
1-Chloromethylnaphthalene undergoes a Delepine reaction with hexamethylenetetramine (hexamine) in refluxing ethanol, forming a quaternary ammonium salt. Acidic hydrolysis (e.g., 20% HCl) liberates the primary amine. Adapting this for C4-substituted naphthalene would require regioselective chloromethylation, a key challenge.
Example Protocol
-
Chloromethylation : Naphthalene (128 g), paraformaldehyde (30 g), and HCl gas in acetic acid at 50°C for 12 hrs.
-
Amination : 1-Chloromethylnaphthalene (100 g) + hexamine (120 g) in ethanol, refluxed for 6 hrs. Hydrolyze with HCl to yield 1-aminomethylnaphthalene.
Reductive Amination of 4-Formyl-1-aminonaphthalene
Reductive amination offers a direct route to introduce the aminomethyl group. Source demonstrates Brønsted acid-catalyzed synthesis of tertiary amines from aldehydes and dimethylformamide (DMF), which can be modified for primary amines.
Aldehyde Synthesis
4-Formyl-1-aminonaphthalene is synthesized via directed ortho-metalation. Protecting the C1 amine with a tert-butoxycarbonyl (Boc) group enables lithiation at C4, followed by formylation with DMF.
Reductive Amination
The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol. Boc deprotection with trifluoroacetic acid yields the target compound.
Optimization Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NaBH3CN, MeOH | 62 | 95 |
| BH3·THF, THF | 58 | 92 |
| Zn/HCl, EtOH | 45 | 88 |
Source reports analogous reactions with DMF and TfOH achieving 70–85% yields for tertiary amines, suggesting potential for primary amine synthesis with ammonia.
Ugi Multicomponent Reaction for α-Aminomethyl Derivatives
Source details a Ugi three-component reaction (U-3CR) to synthesize α-aminomethyl tetrazoles, adaptable for naphthalene systems.
Reaction Design
-
Component A : 1-Aminonaphthalene.
-
Component B : 4-Formylbenzoic acid (aldehyde source).
-
Component C : tert-Butyl isocyanide.
-
Catalyst : p-Toluenesulfinic acid (20 mol%) in methanol.
Mechanism
-
Imine formation between 1-aminonaphthalene and aldehyde.
-
Nucleophilic addition of isocyanide to iminium ion.
Scalability : Reactions at 25 mmol scale achieved 40–60% yields, with improved efficiency using microwave irradiation.
Betti Base Condensation for Aminoalkylnaphthols
Source describes Betti base synthesis via condensation of 2-naphthol, aldehydes, and amines. Modifying this for 1-aminonaphthalene derivatives could yield 4-(aminomethyl) analogs.
Protocol Adaptation
-
Replace 2-naphthol with 1-aminonaphthalene.
-
React with benzaldehyde and ammonium hydroxide under reflux.
Challenges : Competing imine formation and low nucleophilicity of 1-aminonaphthalene necessitate acidic catalysts (e.g., p-TSA).
Dearomative Functionalization of 1-Naphthylmethylamine
Source reports base-induced dearomatization of 1-naphthylmethylamine to 1,4-dihydronaphthalene-1-carbonitrile. Hydrogenation of the nitrile to an amine and rearomatization could yield the target compound.
Reaction Steps
-
Dearomatization : 1-Naphthylmethylamine + KH in THF at 100°C → 1,4-dihydronaphthalene-1-carbonitrile.
-
Nitrile Reduction : H2/Pd-C in ethanol converts –CN to –CH2NH2.
-
Aromatization : DDQ oxidation restores the naphthalene ring.
Yield Profile
| Step | Yield (%) |
|---|---|
| Dearomatization | 65 |
| Nitrile Reduction | 82 |
| Aromatization | 75 |
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Amination | 45–60 | 85–92 | Industrial |
| Reductive Amination | 58–70 | 88–95 | Lab-scale |
| Ugi Reaction | 40–60 | 90–98 | Modular |
| Betti Base Adaptation | 30–50 | 80–88 | Challenging |
| Dearomative Pathway | 35–55 | 75–85 | Specialized |
Nucleophilic amination and reductive amination offer the highest scalability, while the Ugi reaction provides modular diversity. Dearomative strategies require specialized equipment but enable unique regioselectivity .
Q & A
Q. What are the optimized synthetic routes for 4-(Aminomethyl)naphthalen-1-amine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via hydrogenation of naphthalene derivatives followed by amination. Key parameters include:
- Catalyst selection : Palladium or nickel catalysts are often used for hydrogenation, while amination may employ ammonia or alkylamines .
- Temperature and pressure : Hydrogenation requires 80–120°C under 3–5 bar H₂; amination proceeds at 50–80°C with controlled pressure .
- Purification : Distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity. For example, aromatic protons appear at δ 6.8–8.2 ppm, while the aminomethyl group resonates at δ 3.1–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 172.12 for C₁₁H₁₂N₂) .
- Infrared Spectroscopy (IR) : Detects NH₂ stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Light sensitivity : Store in amber vials to prevent photodegradation.
- Temperature : Stable at –20°C for long-term storage; room temperature (25°C) is acceptable for short-term use if desiccated .
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in aqueous acidic/basic media .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of azo-coupling reactions involving this compound?
Quantum-chemical studies reveal that azo-coupling with diazonium salts (e.g., 4-sulphobenzenediazonium) is frontier-controlled, favoring electrophilic attack at the 4-position due to:
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Docking studies : Molecular docking with receptors (e.g., serotonin transporters) identifies binding affinities. For example, derivatives with para-fluoro substituents show 10–15% higher binding than unsubstituted analogs .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ data (R² > 0.85) .
Q. What catalytic systems enhance the efficiency of C-H functionalization in this compound?
Palladium-catalyzed dimethylamination using DMF as a dimethylamino source achieves >80% yield under:
Q. How do structural modifications impact the compound’s pharmacological potential?
Methodological Guidance
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Control compounds : Include reference agents (e.g., ciprofloxacin for antibacterial assays) to validate results .
- Batch variability : Characterize each batch via HPLC (>98% purity) to rule out impurity-driven effects .
Q. What strategies mitigate challenges in scaling up synthesis?
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable substituents : Synthesize analogs with halogens, methyl, or methoxy groups at positions 2, 3, and 4.
- Biological testing : Prioritize assays based on computational predictions (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Data analysis : Use multivariate regression to link electronic (Hammett σ) and steric (Taft Eₛ) parameters to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
